4-(2-{[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonamide moiety linked to a pyrrolidinone ring, which is further substituted with a chlorophenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a chlorophenyl-substituted acyl chloride under basic conditions.
Sulfonamide Formation: The next step involves the introduction of the benzenesulfonamide group. This is typically done by reacting the intermediate pyrrolidinone with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the pyrrolidinone intermediate with the benzenesulfonamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-{[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar benzenesulfonamide moiety but differs in the heterocyclic ring structure.
N-(4-Chlorophenyl)-2-(4-sulfamoylphenyl)acetamide: Another compound with a benzenesulfonamide group, but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of 4-(2-{[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide lies in its specific combination of functional groups, which allows it to interact with a unique set of biological targets. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
4-[2-[[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-13-2-1-3-14(10-13)22-17(23)11-16(18(22)24)21-9-8-12-4-6-15(7-5-12)27(20,25)26/h1-7,10,16,21H,8-9,11H2,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUITZZYGCXRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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